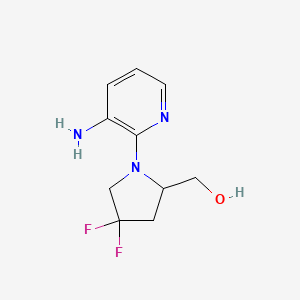
(1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)4-7(5-16)15(6-10)9-8(13)2-1-3-14-9/h1-3,7,16H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJDAMFILFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=C(C=CC=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol , with the CAS number 2091221-46-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 229.23 g/mol . The compound features a pyrrolidine ring substituted with a difluorophenyl and an aminopyridine moiety, which may contribute to its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, it is hypothesized to act as an inhibitor of Heat Shock Protein 90 (HSP90), which plays a vital role in protein folding and stability in cancer cells .
2. Anticancer Properties
Studies have demonstrated that HSP90 inhibitors can induce apoptosis in cancer cells by disrupting the chaperone function of HSP90. This leads to the degradation of client proteins that are essential for tumor growth . The structural features of this compound suggest it could possess similar anticancer properties.
3. Neuropharmacological Effects
Compounds derived from aminopyridine structures have been studied for their potential neuropharmacological effects, including modulation of neurotransmitter systems. The interaction with cholinergic systems has been noted, which may indicate applications in treating neurodegenerative disorders .
Case Studies
Several studies have explored the biological activities of related compounds:
- A study on piperazine derivatives indicated their potential as acetylcholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease .
- Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating how modifications can enhance potency and selectivity against specific biological targets .
Data Table: Summary of Biological Activities
科学研究应用
Biological Activities
Research indicates that (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol exhibits several key biological activities:
- Inhibition of IRAK1 and IRAK4 : The compound has been identified as a potential inhibitor of Interleukin-1 receptor-associated kinase (IRAK) pathways, which are implicated in inflammatory responses and autoimmune diseases. This suggests its utility in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .
- Anticancer Potential : Preliminary studies indicate that compounds structurally related to this compound may exhibit anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation .
- Neuroprotective Effects : Some derivatives of aminopyridine compounds have shown promise in neuroprotection, potentially beneficial for neurodegenerative diseases .
Applications in Research
The compound serves as a valuable research tool in various scientific domains:
Medicinal Chemistry
The structural characteristics of this compound make it an attractive candidate for the development of new therapeutic agents. Its ability to modulate key biological pathways can lead to the synthesis of novel drugs targeting inflammatory and autoimmune disorders.
Pharmaceutical Development
Given its potential as an IRAK inhibitor, pharmaceutical companies are exploring this compound for inclusion in drug development pipelines aimed at treating chronic inflammatory diseases .
Chemical Biology
Researchers utilize this compound to study the mechanisms of action of IRAK signaling pathways and their role in disease states. This research can inform the design of more selective inhibitors with improved efficacy and safety profiles.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


